molecular formula C6H5ClN4O B1415093 2-Chloro-7,8-dihydropteridin-6(5H)-one CAS No. 875231-98-4

2-Chloro-7,8-dihydropteridin-6(5H)-one

Cat. No.: B1415093
CAS No.: 875231-98-4
M. Wt: 184.58 g/mol
InChI Key: OINQHTVVSZHUSS-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound features a chloro substituent at the 2-position and a dihydropteridinone core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a chloro-substituted precursor with a suitable amine or ammonia source, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, possibly involving the formation of pterin derivatives.

    Reduction: Reduction of the dihydropteridinone core to form tetrahydropteridines.

    Substitution: Nucleophilic substitution reactions at the chloro position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pteridines, while oxidation and reduction can lead to different oxidation states of the core structure.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studying its role in enzyme inhibition or as a potential cofactor analog.

    Medicine: Investigating its potential as a therapeutic agent or drug precursor.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydropteridin-6(5H)-one would depend on its specific interactions with biological targets. It may act by inhibiting enzymes that utilize pteridine cofactors or by mimicking natural pteridines in metabolic pathways. The molecular targets could include enzymes involved in folate metabolism or other pteridine-dependent processes.

Comparison with Similar Compounds

Similar Compounds

    Pterin: A naturally occurring compound with a similar core structure but without the chloro substituent.

    Tetrahydropterin: A reduced form of pterin that plays a crucial role in various enzymatic reactions.

    Methotrexate: A folate analog used as a chemotherapeutic agent, which also interacts with pteridine-dependent enzymes.

Uniqueness

2-Chloro-7,8-dihydropteridin-6(5H)-one is unique due to its specific chloro substituent, which may confer distinct chemical reactivity and biological activity compared to other pteridine derivatives. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-chloro-7,8-dihydro-5H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-6-9-1-3-5(11-6)8-2-4(12)10-3/h1H,2H2,(H,10,12)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINQHTVVSZHUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CN=C(N=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007610
Record name 2-Chloro-1,7-dihydropteridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875231-98-4
Record name 2-Chloro-1,7-dihydropteridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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